Cas no 2171802-64-3 (5-phenyl-1-oxa-4-azaspiro5.5undecane)

5-Phenyl-1-oxa-4-azaspiro[5.5]undecane is a spirocyclic compound featuring a phenyl substituent and a heterocyclic structure containing both oxygen and nitrogen atoms. Its unique spiro architecture imparts rigidity and conformational stability, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of nitrogen and oxygen within the ring system enhances its potential for forming hydrogen bonds, improving solubility and interaction with biological targets. This compound is particularly useful in the development of bioactive molecules, including CNS-active agents, due to its structural resemblance to pharmacophores found in neurologically active compounds. Its synthetic versatility allows for further functionalization, enabling tailored modifications for specific applications.
5-phenyl-1-oxa-4-azaspiro5.5undecane structure
2171802-64-3 structure
商品名:5-phenyl-1-oxa-4-azaspiro5.5undecane
CAS番号:2171802-64-3
MF:C15H21NO
メガワット:231.333344221115
CID:5861998
PubChem ID:165602993

5-phenyl-1-oxa-4-azaspiro5.5undecane 化学的及び物理的性質

名前と識別子

    • 5-phenyl-1-oxa-4-azaspiro5.5undecane
    • 2171802-64-3
    • EN300-1646881
    • 5-phenyl-1-oxa-4-azaspiro[5.5]undecane
    • インチ: 1S/C15H21NO/c1-3-7-13(8-4-1)14-15(17-12-11-16-14)9-5-2-6-10-15/h1,3-4,7-8,14,16H,2,5-6,9-12H2
    • InChIKey: ZOUCWCUBUUCDNM-UHFFFAOYSA-N
    • ほほえんだ: O1CCNC(C2C=CC=CC=2)C21CCCCC2

計算された属性

  • せいみつぶんしりょう: 231.162314293g/mol
  • どういたいしつりょう: 231.162314293g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

5-phenyl-1-oxa-4-azaspiro5.5undecane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1646881-0.05g
5-phenyl-1-oxa-4-azaspiro[5.5]undecane
2171802-64-3
0.05g
$780.0 2023-06-04
Enamine
EN300-1646881-1.0g
5-phenyl-1-oxa-4-azaspiro[5.5]undecane
2171802-64-3
1g
$928.0 2023-06-04
Enamine
EN300-1646881-0.25g
5-phenyl-1-oxa-4-azaspiro[5.5]undecane
2171802-64-3
0.25g
$855.0 2023-06-04
Enamine
EN300-1646881-0.1g
5-phenyl-1-oxa-4-azaspiro[5.5]undecane
2171802-64-3
0.1g
$817.0 2023-06-04
Enamine
EN300-1646881-10.0g
5-phenyl-1-oxa-4-azaspiro[5.5]undecane
2171802-64-3
10g
$3992.0 2023-06-04
Enamine
EN300-1646881-500mg
5-phenyl-1-oxa-4-azaspiro[5.5]undecane
2171802-64-3
500mg
$891.0 2023-09-21
Enamine
EN300-1646881-50mg
5-phenyl-1-oxa-4-azaspiro[5.5]undecane
2171802-64-3
50mg
$780.0 2023-09-21
Enamine
EN300-1646881-0.5g
5-phenyl-1-oxa-4-azaspiro[5.5]undecane
2171802-64-3
0.5g
$891.0 2023-06-04
Enamine
EN300-1646881-5000mg
5-phenyl-1-oxa-4-azaspiro[5.5]undecane
2171802-64-3
5000mg
$2692.0 2023-09-21
Enamine
EN300-1646881-10000mg
5-phenyl-1-oxa-4-azaspiro[5.5]undecane
2171802-64-3
10000mg
$3992.0 2023-09-21

5-phenyl-1-oxa-4-azaspiro5.5undecane 関連文献

Related Articles

5-phenyl-1-oxa-4-azaspiro5.5undecaneに関する追加情報

Recent Advances in the Study of 5-phenyl-1-oxa-4-azaspiro[5.5]undecane (CAS: 2171802-64-3)

The compound 5-phenyl-1-oxa-4-azaspiro[5.5]undecane (CAS: 2171802-64-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique spirocyclic structure and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead structure in drug discovery.

Recent studies have highlighted the synthetic versatility of 5-phenyl-1-oxa-4-azaspiro[5.5]undecane, with several research groups developing novel methodologies for its preparation. A 2023 publication in the Journal of Medicinal Chemistry described an efficient one-pot synthesis route utilizing a [3+2] cycloaddition strategy, achieving a yield of 78% with high enantioselectivity. This advancement addresses previous challenges in the scalable production of this spirocyclic scaffold.

In terms of biological activity, preliminary screening has revealed promising results. The compound demonstrates moderate inhibitory activity against monoamine oxidase B (MAO-B) with an IC50 of 3.2 μM, suggesting potential applications in neurodegenerative disorders. Additionally, molecular docking studies indicate strong binding affinity to the allosteric site of the κ-opioid receptor, opening new avenues for pain management research.

Structural-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters have identified the phenyl substituent at position 5 as crucial for maintaining biological activity. Systematic modifications of the spirocyclic core have led to derivatives with improved pharmacokinetic properties, particularly in terms of blood-brain barrier permeability, as evidenced by in vitro PAMPA-BBB assays.

Recent patent filings (WO2023156789, US20230145678) indicate growing commercial interest in 5-phenyl-1-oxa-4-azaspiro[5.5]undecane derivatives, particularly for CNS applications. One notable development is the incorporation of this scaffold into dual-acting serotonin-norepinephrine reuptake inhibitors with reduced side effect profiles compared to existing therapeutics.

Challenges remain in fully elucidating the compound's mechanism of action and optimizing its therapeutic index. Current research efforts are focusing on radiolabeled versions of the compound for PET imaging studies, as well as prodrug strategies to enhance oral bioavailability. The unique sp3-rich character of this scaffold makes it particularly attractive for fragment-based drug discovery approaches.

In conclusion, 5-phenyl-1-oxa-4-azaspiro[5.5]undecane represents a promising structural motif in medicinal chemistry with multiple potential therapeutic applications. Continued research into its derivatives and biological targets is expected to yield significant advances in the coming years, particularly in the areas of CNS disorders and pain management.

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